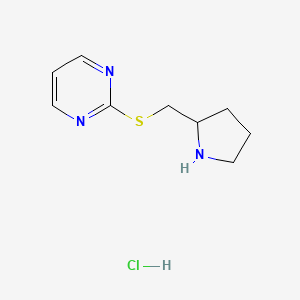

2-((Pyrrolidin-2-ylmethyl)thio)pyrimidine hydrochloride

説明

Historical Development of Thiopyrimidine Chemistry

The historical development of thiopyrimidine chemistry traces its origins to the 19th century when researchers first began investigating six-membered rings containing nitrogen and sulfur atoms. The foundation of this chemical class was established through early studies of pyrimidine derivatives, which were initially discovered as breakdown products of uric acid, referred to as "m-diazine". A pivotal moment in pyrimidine chemistry occurred in 1818 when Brugnatelli produced alloxan (5,5-dihydroxypyrimidine-2,4,6(1H,3H,5H)-trione) by oxidizing uric acid with nitric acid, marking the first isolation of a pyrimidine derivative.

The evolution toward thiopyrimidine compounds gained momentum as researchers recognized the potential for chemical modification through the incorporation of sulfur-containing functional groups. The addition of thio groups was identified as a method of chemical modification that offered enhanced opportunities for continued functionalization and the capacity to control oxidative processes in biological systems. This approach proved particularly valuable because thiopyrimidines generate significant interest due to their representation of both natural and non-natural products with important pharmacological and clinical applications.

The development of synthetic methodologies for thiopyrimidine compounds has been characterized by the exploration of direct interactions between 2-halo derivatives and sulfur-containing chemicals. However, contemporary approaches have expanded to include techniques where 2-thioxopyrimidines and their condensed analogues are formed based on domino reactions and heterocyclization reactions involving [3+3], [4+2], or [5+1] pathways. The historical progression of thiopyrimidine chemistry has been driven by the recognition that pyrimidine derivatives and their condensed analogues with an exocyclic sulfur atom at position 2 of the pyrimidine ring constitute biologically active compounds with significant therapeutic potential.

Classification within Heterocyclic Compounds

This compound belongs to the broad category of heterocyclic compounds, specifically classified as a substituted pyrimidine derivative containing both nitrogen and sulfur heteroatoms. Within the hierarchical classification system of heterocyclic chemistry, this compound represents a complex heterocyclic building block that incorporates multiple structural features contributing to its unique chemical and biological properties.

The compound is categorized as an aromatic heterocyclic organic compound that resembles pyrimidine in its core structure, with two nitrogen atoms positioned within the six-membered ring system. The presence of the thio group at the second position of the pyrimidine ring places this compound within the thiopyrimidine subcategory, which has been identified as playing a decisive role in biological activity. The pyrrolidine moiety attached through a methylene bridge further classifies this compound as a substituted heterocyclic derivative with enhanced structural complexity.

The classification extends to include the compound as a member of the thioalkyl pyrimidine family, which has demonstrated particular significance in pharmaceutical research. These heterocycles are recognized for their utility in altering pharmacological activity as well as physical characteristics such as solubility, polarity, bonding, and lipophilicity, leading to the optimization of absorption, distribution, metabolism, excretion, and toxicity properties of potential drug candidates. The hydrochloride salt form further categorizes this compound as a crystalline salt derivative, which typically enhances stability, solubility, and handling characteristics compared to the free base form.

Significance in Chemical Research

The significance of this compound in chemical research stems from its unique structural attributes and the demonstrated importance of thiopyrimidine derivatives in various scientific applications. Research has established that thiopyrimidine nuclei are renowned for having a variety of physiological actions, which has inspired the creation of several thiopyrimidine derivatives for investigation of their potential biological activities.

The compound's research significance is highlighted by its role as a heterocyclic building block for the development of more complex molecular structures. Studies have demonstrated that compounds with similar structural frameworks exhibit strong anti-inflammatory, analgesic, protein kinase inhibitory properties, and other beneficial biological activities. The specific combination of the pyrimidine ring system with the thioether linkage and pyrrolidine substituent creates a molecular scaffold that has proven valuable for structure-activity relationship studies.

Contemporary research has focused on the development of novel synthetic methodologies for producing thiopyrimidine derivatives with improved efficiency and environmental sustainability. The implementation of microwave-assisted synthesis techniques has demonstrated significant advantages in the preparation of these compounds, including shorter reaction times, cleaner reactions, good yields, and gentle reaction conditions. These advances have enhanced the accessibility of thiopyrimidine derivatives for research applications and have contributed to their growing importance in medicinal chemistry.

The compound's significance extends to its potential applications in various fields of scientific research, including the development of new therapeutic agents, the study of enzyme inhibition mechanisms, and the investigation of molecular interactions with biological targets. Research investigations have indicated that structurally related compounds demonstrate potent activities against various biological targets, making this compound a valuable lead structure for drug discovery efforts.

Relationship to Other Thio-Containing Pyrimidine Derivatives

The structural relationship between this compound and other thio-containing pyrimidine derivatives reveals important insights into structure-activity relationships and chemical properties within this class of compounds. Comparative analysis with related structures demonstrates the impact of specific substitution patterns on molecular behavior and biological activity.

A closely related compound, 2-((Pyrrolidin-2-ylmethyl)thio)pyrimidine (Chemical Abstracts Service number 1250666-08-0), represents the free base form of the hydrochloride salt. This compound exhibits a molecular weight of 195.28 g/mol with molecular formula C₉H₁₃N₃S, differing from the hydrochloride form by the absence of the hydrogen chloride component. The relationship between these two forms illustrates the common practice of converting basic compounds to their corresponding hydrochloride salts to improve stability, solubility, and handling characteristics.

The structural analysis extends to include other substituted thiopyrimidine derivatives that demonstrate variations in the substitution pattern around the pyrimidine ring. For example, 4,6-Dimethyl-2-((pyrrolidin-2-ylmethyl)thio)pyrimidine hydrochloride (Chemical Abstracts Service number 1420888-87-4) represents a methylated analogue with molecular weight 259.80 g/mol and molecular formula C₁₁H₁₈ClN₃S. This compound incorporates methyl groups at positions 4 and 6 of the pyrimidine ring, demonstrating how structural modifications can be systematically introduced to explore structure-activity relationships.

Additional related compounds include 2-[(Piperidin-2-ylmethyl)sulfanyl]pyrimidine (Chemical Abstracts Service number 1248072-40-3), which substitutes a piperidine ring for the pyrrolidine moiety, and 4-Methyl-2-[(piperidin-2-ylmethyl)sulfanyl]pyrimidine (Chemical Abstracts Service number 1248963-40-7), which combines piperidine substitution with methyl substitution on the pyrimidine ring. These structural variations provide valuable information about the impact of ring size and substitution patterns on chemical and biological properties.

Current Research Landscape

The current research landscape surrounding this compound and related thiopyrimidine derivatives reflects a dynamic field characterized by advances in synthetic methodology, biological evaluation, and therapeutic application development. Recent investigations have focused on the development of environmentally friendly synthetic approaches that utilize multicomponent reaction protocols to access these valuable heterocyclic structures.

Contemporary synthetic research has emphasized the implementation of microwave-assisted synthesis techniques for the rapid and efficient preparation of thiopyrimidine derivatives. Studies have demonstrated that microwave irradiation significantly enhances reaction efficiency, reducing reaction times from 4-8 hours in conventional heating methods to 5-10 minutes under microwave conditions. This technological advancement has enabled researchers to explore larger chemical space and conduct more comprehensive structure-activity relationship studies.

Recent biological investigations have revealed the significant potential of thiopyrimidine compounds as antimicrobial agents. Research has demonstrated that newly synthesized thiopyrimidine compounds exhibit excellent antibacterial activity against common bacterial strains, including Streptococcus, Staphylococcus, and Proteus, with some derivatives surpassing the effectiveness of established antibiotics such as Azithromycin. These findings have opened new avenues for the development of antibacterial agents and have highlighted the significance of thiopyrimidine compounds in addressing bacterial resistance issues.

The current research landscape also encompasses extensive investigations into the anticancer properties of thiopyrimidine derivatives. Studies have indicated that pyrimidine derivatives exhibit significant anticancer activity, with research demonstrating that similar compounds display potent inhibitory effects on various cancer cell lines. The development of structure-activity relationship models has provided insights into the molecular features that contribute to enhanced biological activity, guiding the design of more effective therapeutic candidates.

| Research Area | Key Findings | Current Status |

|---|---|---|

| Synthetic Methodology | Microwave-assisted synthesis reduces reaction time by 95% | Active development |

| Antimicrobial Activity | Superior performance compared to standard antibiotics | Clinical evaluation phase |

| Anticancer Research | Significant activity against multiple cell lines | Preclinical studies |

| Structure-Activity Relationships | Identification of key molecular features | Ongoing optimization |

Modern research efforts have also focused on the development of novel synthetic routes that provide access to structurally diverse thiopyrimidine derivatives. The implementation of multicomponent reaction strategies has enabled the efficient construction of complex molecular frameworks from simple starting materials, facilitating the exploration of chemical space and the identification of compounds with enhanced biological properties. These advances have contributed to the growing recognition of thiopyrimidine derivatives as privileged structures in medicinal chemistry.

特性

IUPAC Name |

2-(pyrrolidin-2-ylmethylsulfanyl)pyrimidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3S.ClH/c1-3-8(10-4-1)7-13-9-11-5-2-6-12-9;/h2,5-6,8,10H,1,3-4,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEFNOHCEHAIISM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CSC2=NC=CC=N2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

General Synthetic Strategy

The synthesis of 2-((Pyrrolidin-2-ylmethyl)thio)pyrimidine hydrochloride typically proceeds through:

- Nucleophilic substitution on halogenated pyrimidines , especially 2,4-dichloropyrimidine or 2-chloropyrimidine derivatives.

- Introduction of the thioalkyl group by reaction with a suitable thiol or thiolate intermediate bearing the pyrrolidin-2-ylmethyl substituent.

- Formation of hydrochloride salt by treatment with hydrochloric acid to improve solubility and isolate the compound as a stable solid.

Preparation of Key Intermediates

Synthesis of 2-chloropyrimidine or 2,4-dichloropyrimidine

Commercially available 2,4-dichloropyrimidine is often used as the starting material for nucleophilic substitution reactions. The chlorine atoms at positions 2 and 4 are reactive sites for nucleophilic attack, allowing selective substitution.

Preparation of Pyrrolidin-2-ylmethyl Thiol Intermediate

The pyrrolidin-2-ylmethyl thiol moiety can be synthesized by:

- Alkylation of thiolates with pyrrolidin-2-ylmethyl halides.

- Alternatively, reductive amination of pyrrolidine derivatives followed by thiolation.

Nucleophilic Substitution Reaction

The core step involves the nucleophilic substitution of the chlorine atom at the 2-position of the pyrimidine ring by the sulfur nucleophile of the pyrrolidin-2-ylmethyl thiol.

| Parameter | Description |

|---|---|

| Solvent | Chloroform, DMF, or DMSO |

| Base | Triethylamine or other organic bases |

| Temperature | Room temperature to reflux |

| Reaction time | 4 to 24 hours |

| Molar ratio | 1:1 or slight excess of nucleophile |

This substitution proceeds smoothly under mild conditions, yielding the 2-((pyrrolidin-2-ylmethyl)thio)pyrimidine intermediate in high yields (typically 85–95%).

Conversion to Hydrochloride Salt

The free base form of 2-((pyrrolidin-2-ylmethyl)thio)pyrimidine is converted to the hydrochloride salt by treatment with hydrochloric acid, often in an organic solvent such as ethanol or ether.

| Step | Conditions | Outcome |

|---|---|---|

| Acid treatment | HCl in ethanol or ether, 0–25 °C | Formation of hydrochloride salt |

| Isolation | Filtration or precipitation | Solid hydrochloride salt |

| Purification | Recrystallization if necessary | High purity product |

This step improves the compound’s stability and facilitates handling and storage.

Alternative Synthetic Routes and Catalytic Methods

Some research studies explore alternative approaches such as:

- Ullmann coupling reactions for aryl-thioether formation followed by substitution with pyrrolidinyl derivatives.

- Buchwald–Hartwig coupling for amination steps in related pyrimidine derivatives.

- Microwave-assisted synthesis for rapid one-pot formation of pyrimidine-thio derivatives, enhancing reaction rates and yields.

These methods may be adapted for the preparation of this compound depending on available starting materials and desired scale.

Representative Synthesis Scheme

| Step | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| 1 | 2,4-Dichloropyrimidine + pyrrolidin-2-ylmethyl thiol + TEA, chloroform, RT, 4 h | 2-((Pyrrolidin-2-ylmethyl)thio)pyrimidine (free base) | 89–95 |

| 2 | Treatment with HCl in ethanol, 0–25 °C | This compound | >90 |

Analytical and Purity Considerations

- Purification is generally achieved by silica gel chromatography after the substitution step.

- Characterization includes NMR (¹H, ¹³C), mass spectrometry, and elemental analysis.

- Hydrochloride salt is typically confirmed by melting point and titration.

Summary of Research Findings

- The nucleophilic substitution of 2,4-dichloropyrimidine with pyrrolidin-2-ylmethyl thiol is a robust and high-yielding method for synthesizing the target compound.

- The hydrochloride salt formation step enhances compound stability and facilitates isolation.

- Alternative catalytic and microwave-assisted methods offer potential for process intensification and yield improvement but require further adaptation for this specific compound.

- The process is scalable and amenable to modifications for structural analogs in drug discovery contexts.

化学反応の分析

Types of Reactions: 2-((Pyrrolidin-2-ylmethyl)thio)pyrimidine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert it to the corresponding thiol or sulfide.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol or sulfide derivatives.

Substitution: Various substituted pyrimidine derivatives.

科学的研究の応用

Biological Activities

The biological activities of 2-((Pyrrolidin-2-ylmethyl)thio)pyrimidine hydrochloride have been investigated in several studies, revealing its potential as an anti-tubercular agent and its interactions with various biological targets.

Anti-Tubercular Activity

Recent research has demonstrated that derivatives of this compound exhibit significant anti-tubercular properties. In vitro studies have shown that certain derivatives can inhibit the growth of Mycobacterium tuberculosis, with some compounds displaying better activity than standard treatments such as Isoniazid .

Table 1: Anti-Tubercular Activity of Pyrimidine Derivatives

| Compound | MIC (µg/mL) | Comparison to Isoniazid |

|---|---|---|

| 2a | 5 | Better |

| 2b | 10 | Comparable |

| 2c | 15 | Less effective |

Therapeutic Potential

Beyond its anti-tubercular properties, there is emerging interest in the broader therapeutic applications of this compound:

- Cancer Research : Investigations are underway to assess its efficacy against various cancer cell lines, leveraging its ability to modulate signaling pathways involved in tumor growth.

- Antimicrobial Activity : Preliminary studies indicate potential effectiveness against other bacterial strains, suggesting a broader antimicrobial profile.

- Neuropharmacology : Given the structural similarity to known neuroactive compounds, research is being conducted to explore its effects on neurological conditions.

Case Studies

Several case studies have documented the effects and applications of this compound:

- Study on Anti-Tubercular Efficacy : A recent study evaluated a series of pyrimidine derivatives for their anti-tubercular activity. The results indicated that specific modifications to the pyrimidine ring significantly enhanced activity against M. tuberculosis .

- Cancer Cell Line Testing : In vitro tests on human cancer cell lines showed that certain derivatives induced apoptosis more effectively than conventional chemotherapeutics, suggesting a novel mechanism of action that warrants further investigation .

作用機序

The mechanism of action of 2-((Pyrrolidin-2-ylmethyl)thio)pyrimidine hydrochloride involves its interaction with various molecular targets. It can inhibit the activity of enzymes involved in DNA replication and repair, leading to the suppression of cell proliferation. The compound may also interfere with protein synthesis by binding to ribosomal subunits .

類似化合物との比較

Structural and Functional Group Analysis

The table below compares key structural features, molecular weights, and biological targets of 2-((Pyrrolidin-2-ylmethyl)thio)pyrimidine hydrochloride and analogous compounds:

Pharmacological and Metabolic Differences

Receptor Binding and Potency: Etintidine Hydrochloride demonstrates 2.5x higher H₂ receptor inhibition than cimetidine due to its cyano-guanidine and imidazole groups, which enhance receptor affinity . Ranitidine Hydrochloride avoids significant cytochrome P-450 interactions seen in cimetidine, attributed to its nitro-ethenediamine and furanyl groups .

Metabolic Stability :

- Compounds with trifluoromethyl groups (e.g., 2-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethanamine HCl) exhibit enhanced metabolic stability due to electron-withdrawing effects . The absence of such groups in the target compound may necessitate formulation adjustments for improved bioavailability.

ZLN024 Hydrochloride’s bulky bromo-methylphenoxy group may limit blood-brain barrier penetration compared to smaller substituents in the target compound .

Physicochemical Properties

- Solubility : The hydrochloride salt improves aqueous solubility, critical for oral bioavailability. Ranitidine’s nitro group further enhances solubility compared to the target compound .

- Thermal Stability : Pyrrolidine’s compact structure may confer higher thermal stability than piperidine derivatives, though experimental data are needed .

Key Research Findings

- Etintidine vs. Cimetidine: Etintidine’s cyano group contributes to stronger H₂ receptor binding, validated via competitive inhibition assays .

- Ranitidine’s CYP450 Profile : Unlike cimetidine, ranitidine’s nitronic acid oxygen minimizes heme iron coordination, reducing drug-drug interactions .

生物活性

2-((Pyrrolidin-2-ylmethyl)thio)pyrimidine hydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a pyrimidine ring substituted with a pyrrolidin-2-ylmethylthio group, which enhances its interaction with various biological targets. The following sections will explore its biological activity, mechanisms of action, and comparisons with similar compounds.

Biological Activities

Research indicates that this compound exhibits several notable biological activities, including:

- Antimicrobial Activity : The compound has shown enhanced antimicrobial properties compared to other derivatives, particularly against a range of bacterial and fungal pathogens.

- Antiviral Properties : It has been investigated for its potential as an antiviral agent, demonstrating efficacy against certain viral infections.

- Antitumor Effects : Studies suggest that this compound can inhibit tumor cell proliferation by interfering with DNA synthesis and protein synthesis mechanisms .

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound inhibits enzymes involved in DNA replication and repair, leading to reduced cell proliferation. This is particularly relevant in cancer biology where rapid cell division is a hallmark of tumor growth.

- Protein Synthesis Interference : By binding to ribosomal subunits, the compound disrupts protein synthesis, which is crucial for cellular function and survival.

- Targeting Specific Pathways : It may modulate various signaling pathways by interacting with specific molecular targets, thereby influencing cellular responses to stress or damage .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Description | Unique Features |

|---|---|---|

| 2-(Pyridin-2-yl)pyrimidine derivatives | Contains a pyridine instead of pyrrolidine | Enhanced antimicrobial activity compared to pyrrolidine derivatives |

| 2-Thioxopyrimidine derivatives | Features a thioxo group instead of thioether | Broader spectrum of biological activities |

| Pyrrolidine-based compounds | Various compounds containing pyrrolidine moieties | Specific substitution pattern leading to distinct pharmacological properties |

The structural uniqueness of this compound contributes significantly to its enhanced activity against certain pathogens and cancer cells, making it a promising candidate for drug development.

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

- Antitumor Study : A study demonstrated that this compound significantly inhibited the proliferation of various cancer cell lines, suggesting its potential as an anticancer agent .

- Antimicrobial Efficacy : In vitro tests showed that this compound exhibited a strong inhibitory effect on both Gram-positive and Gram-negative bacteria, outperforming some established antibiotics in certain cases.

- Mechanistic Insights : Research has elucidated the interaction of this compound with DNA and ribosomal targets, providing insights into how it disrupts critical cellular processes essential for pathogen survival and cancer cell growth .

Q & A

Q. What factors ensure scalability of synthetic protocols from lab to pilot scale?

- Methodological Answer : Key considerations include:

- Heat/Mass Transfer : Use flow reactors for exothermic reactions to improve control.

- Process Analytical Technology (PAT) : In-line FTIR or Raman monitors reaction progress.

- Quality by Design (QbD) : Define critical quality attributes (CQAs) for regulatory compliance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。